
Bz-IEGR-pNA (acetate)
Übersicht
Beschreibung
Bz-IEGR-pNA (acetate), also known as N(α)-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide acetate, is a synthetic chromogenic peptide substrate widely used in enzymatic assays to measure the activity of Factor Xa, plasma kallikrein, and Factor XIIa . Its structure includes the Ile-Glu-Gly-Arg (IEGR) recognition sequence, which is selectively cleaved by these serine proteases to release p-nitroaniline (pNA). The release of pNA is quantified spectrophotometrically at 405 nm, providing a direct measure of enzymatic activity .
Vorbereitungsmethoden
Synthetic Routes and Chemical Synthesis
The synthesis of Bz-IEGR-pNA (acetate) centers on solid-phase peptide synthesis (SPPS), a standard technique for constructing defined peptide sequences. The compound’s structure—Bz-Ile-Glu-Gly-Arg-p-nitroanilide—requires sequential coupling of protected amino acids to a resin-bound backbone, followed by cleavage and purification.
Solid-Phase Peptide Synthesis (SPPS)
SPPS begins with anchoring the C-terminal amino acid (arginine) to a methylbenzhydrylamine (MBHA) resin. Each subsequent amino acid (glycine, glutamic acid, isoleucine) is coupled using activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) . The benzoyl (Bz) group is introduced at the N-terminus via benzoylation, while the p-nitroanilide (pNA) moiety is attached to the arginine side chain during final deprotection.
Critical Parameters:
-
Coupling Efficiency : Each coupling step requires 6 hours under nitrogen atmosphere to ensure >99% efficiency .
-
Deprotection : Trifluoroacetic acid (TFA) with scavengers (e.g., thioanisole, ethanedithiol) removes side-chain protecting groups while minimizing side reactions .
Acetate Salt Formation
Post-synthesis, the peptide is precipitated in cold ether and lyophilized. The acetate counterion is introduced via ion-exchange chromatography, replacing residual TFA salts. Final purity (>98%) is confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MALDI-TOF) .
Formulation and Solubility Optimization
Bz-IEGR-pNA (acetate) requires formulation in solvents compatible with enzymatic assays. Suppliers provide standardized protocols for reconstitution and storage to maintain stability.
Stock Solution Preparation
The compound is typically supplied as a lyophilized powder. Reconstitution involves dissolving in dimethyl sulfoxide (DMSO) due to its high solubility (up to 10 mM) .
Stock Solution Preparation |
---|
Mass (mg) |
-------------- |
1 |
5 |
10 |
Table 1: Stock solution preparation guidelines for Bz-IEGR-pNA (acetate) .
In Vivo Formulation (Preclinical Studies)
For animal studies, the compound is diluted in a biocompatible solvent system:
-
DMSO Master Liquid : Dissolve Bz-IEGR-pNA (acetate) in DMSO at 10 mM.
-
PEG300 Addition : Mix with 30% PEG300 to enhance solubility.
-
Tween 80 Incorporation : Add 5% Tween 80 to prevent aggregation.
-
Aqueous Dilution : Adjust to final volume with double-distilled water (ddH₂O) .
Critical Note: Sequential mixing and clarity checks are mandatory after each solvent addition to avoid precipitation .
Quality Control and Analytical Validation
Rigorous QC ensures batch-to-batch consistency.
Purity Assessment
-
RP-HPLC : A C18 column with a gradient of acetonitrile/water (0.1% TFA) resolves Bz-IEGR-pNA (acetate) from impurities. Purity thresholds exceed 95% .
-
Mass Spectrometry : MALDI-TOF confirms molecular weight (757.8 Da) with <1.0 Da deviation .
Functional Validation
-
Factor Xa Activity Assay : Incubate with Factor Xa (0.1–1.0 nM) in Tris buffer (pH 8.4). Measure ΔA₄₀₅/min to confirm linear kinetics (R² > 0.99) .
Challenges and Troubleshooting
Solubility Issues
-
Problem : Precipitation in aqueous buffers.
-
Solution : Pre-warm DMSO stock to 37°C and sonicate for 5 minutes before dilution .
Enzyme Inhibition
Analyse Chemischer Reaktionen
Primary Enzymatic Cleavage by Factor Xa
Bz-IEGR-pNA (acetate) serves as a selective substrate for Factor Xa, a serine protease central to blood coagulation. The reaction involves:
- Cleavage site : Between the arginine residue and the para-nitroaniline (pNA) moiety in the peptide sequence Ile-Glu-Gly-Arg-pNA .
- Reaction mechanism : The release of pNA produces a yellow chromophore detectable at 405 nm , enabling quantitative measurement of Factor Xa activity .
Key Kinetic Parameters (Factor Xa):
Parameter | Value | Conditions | Source |
---|---|---|---|
500–650 μM | 37°C, pH 7.4 | ||
1.5–2.8 s⁻¹ | Tris-HCl buffer | ||
Catalytic efficiency () | ~3,000 M⁻¹s⁻¹ | Physiological conditions |
Hydrolysis by Kallikrein-Related Peptidases (KLKs)
Bz-IEGR-pNA (acetate) is also hydrolyzed by KLKs, particularly KLK4 and KLK11, which are implicated in prostate cancer and tissue remodeling .
Comparative Activity of KLKs:
Enzyme | (μM) | (s⁻¹) | Catalytic Efficiency () | Glycosylation Impact |
---|---|---|---|---|
KLK4 | 536–635 | 0.89–1.99 | 1,660–3,700 M⁻¹s⁻¹ | ↑ Activity (48% → 73%) |
KLK11 | 660–820 | 1.52–2.78 | 1,850–3,400 M⁻¹s⁻¹ | ↑ Activity (14% → 73%) |
Glycosylated KLK variants exhibit enhanced catalytic efficiency due to improved structural stability .
Reaction Conditions and Optimization
- pH Dependence : Optimal activity observed at pH 7.5–8.5 for Factor Xa .
- Temperature : Reactions typically conducted at 25–37°C .
- Inhibitors : Heparin and antithrombin III reduce Factor Xa activity by >90%.
Stability and Storage
Wissenschaftliche Forschungsanwendungen
Benzoyl-isoleucyl-glutamyl-glycyl-arginin-p-nitroanilid (Acetat) wird in der wissenschaftlichen Forschung häufig als Substrat zur Untersuchung der Aktivität von Faktor Xa verwendet. Seine Anwendungen umfassen:
Biochemie: Zur Messung der Aktivität von Faktor Xa in verschiedenen biochemischen Assays verwendet.
Pharmakologie: In der Arzneimittelforschung und -entwicklung eingesetzt, um nach Inhibitoren von Faktor Xa zu screenen.
Medizinische Forschung: In Studien zur Blutgerinnung und thrombotischen Erkrankungen eingesetzt.
Industrielle Anwendungen: In der Qualitätskontrolle von pharmazeutischen Produkten angewendet, die auf Faktor Xa abzielen.
Wirkmechanismus
Der Wirkmechanismus von Benzoyl-isoleucyl-glutamyl-glycyl-arginin-p-nitroanilid (Acetat) beinhaltet seine Interaktion mit Faktor Xa. Faktor Xa bindet an die Isoleucyl-Glutamyl-Glycyl-Arginin-Peptidsequenz und spaltet die Peptidbindung, wodurch p-Nitroanilid freigesetzt wird. Die Freisetzung von p-Nitroanilid kann durch die Messung der Absorption bei 405 nm quantifiziert werden und liefert so ein Maß für die Faktor-Xa-Aktivität .
Wirkmechanismus
The mechanism of action of benzoyl-isoleucyl-glutamyl-glycyl-arginine-p-nitroanilide (acetate) involves its interaction with Factor Xa. Factor Xa binds to the isoleucyl-glutamyl-glycyl-arginine peptide sequence and cleaves the peptide bond, releasing p-nitroanilide. The release of p-nitroanilide can be quantified by measuring the absorbance at 405 nm, providing a measure of Factor Xa activity .
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- CAS Number : 59068-47-2
- Molecular Formula : C₃₂H₄₃N₉O₉
- Molecular Weight : 697.74 g/mol
- Storage : Requires storage at -20°C for stability .
- Applications : Primarily used in coagulation studies, drug development (e.g., anticoagulant screening), and research on inflammatory pathways involving kallikrein .
Below is a comparative analysis based on enzyme specificity, stability, and applications:
Enzyme Specificity
Stability Under Denaturing Conditions
- Bz-IEGR-pNA (acetate) :
- Other Peptide Substrates (General Knowledge): Substrates like S-2765 (Factor Xa-specific) or Chromozym TH (thrombin-specific) may exhibit varying denaturant tolerance, but direct comparisons are absent in the evidence.
Structural and Functional Distinctions
- Bz-IEGR-pNA vs. Ester-Based Compounds (): Compounds like methyl esters (e.g., methyl o-diaminobenzoate) in are used in cosmetics or food additives, lacking the peptide backbone required for protease interaction .
- Bz-IEGR-pNA vs. Drug-Loaded Nanoparticles (): Abiraterone acetate in solid lipid nanoparticles focuses on controlled drug release, whereas Bz-IEGR-pNA is a diagnostic tool .
Research Findings and Limitations
- Factor Xa Studies : Bz-IEGR-pNA’s cleavage kinetics under denaturants (e.g., urea) provide insights into enzyme-substrate interactions in pathological conditions .
- Kallikrein Research : Its dual role as a kallikrein substrate highlights its utility in studying inflammatory and coagulation cascades .
- Gaps in Evidence: No direct analogs (e.g., S-2288 for Factor Xa) are mentioned, limiting comparative enzymatic efficiency data.
Biologische Aktivität
Bz-IEGR-pNA (acetate) is a synthetic compound primarily recognized for its role as a colorimetric substrate for Factor Xa, an essential enzyme in the coagulation cascade. This compound consists of a peptide sequence derived from Ile-Glu-Gly-Arg (IEGR), which is specifically cleaved by Factor Xa, releasing para-nitroaniline (pNA). The ability to quantify the release of pNA at 405 nm allows researchers to study various aspects of hemostasis and thrombin generation, making Bz-IEGR-pNA (acetate) a valuable tool in biochemical assays related to blood coagulation disorders.
The biological activity of Bz-IEGR-pNA (acetate) is centered on its interaction with Factor Xa. Upon cleavage of the peptide bond between the arginine and pNA moieties, pNA is released, which can be quantitatively measured spectrophotometrically. This reaction can be represented as follows:
The increase in pNA concentration correlates with Factor Xa activity, enabling researchers to assess the enzyme's role in coagulation processes and evaluate the effectiveness of anticoagulant therapies.
Applications in Research
Bz-IEGR-pNA (acetate) has several important applications in biochemical research:
- Coagulation Studies : Used to investigate the activity of Factor Xa and its implications in thrombin generation.
- Anticoagulant Drug Development : Assists in assessing the effectiveness of anticoagulant drugs by monitoring changes in Factor Xa activity.
- Thrombosis and Bleeding Disorders : Provides insights into therapeutic targets for managing clotting disorders.
Comparative Analysis with Other Substrates
Bz-IEGR-pNA (acetate) is not alone in its function; several other compounds serve as substrates or inhibitors for proteolytic enzymes involved in coagulation. The following table compares Bz-IEGR-pNA with similar compounds:
Compound Name | Description | Unique Features |
---|---|---|
S-2222 | Colorimetric substrate for thrombin | More specific for thrombin compared to Bz-IEGR-pNA |
S-2302 | Substrate for Factor VIIa | Used in assays for different coagulation factors |
Z-Gly-Gly-Arg-pNA | Synthetic substrate for various serine proteases | Contains Gly-Gly sequence, differing from IEGR |
Boc-Val-Pro-Arg-pNA | Substrate for trypsin-like serine proteases | Contains different amino acid sequence; specificity varies |
Bz-IEGR-pNA (acetate) stands out due to its specificity for Factor Xa, making it particularly useful for studies focused on this enzyme's role in coagulation.
Case Studies
- Factor Xa Activity Measurement : In a study conducted to evaluate the activity of Factor Xa in various patient samples, Bz-IEGR-pNA was utilized to quantify enzyme activity. The results indicated significant differences in Factor Xa levels among patients with different coagulation disorders, highlighting its utility as a diagnostic tool.
- Anticoagulant Efficacy Testing : Another research project employed Bz-IEGR-pNA (acetate) to assess the efficacy of new anticoagulant agents. By measuring changes in pNA release before and after treatment with anticoagulants, researchers could determine the effectiveness of these drugs in modulating Factor Xa activity.
Eigenschaften
IUPAC Name |
acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQNZUGLZNGBM-PJSBSAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.